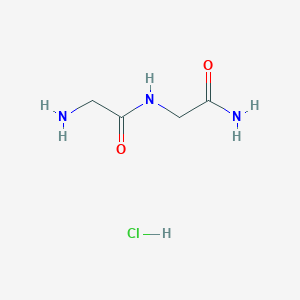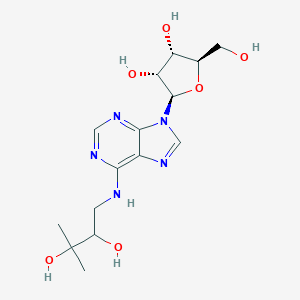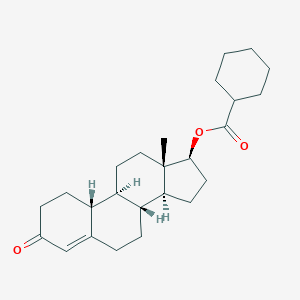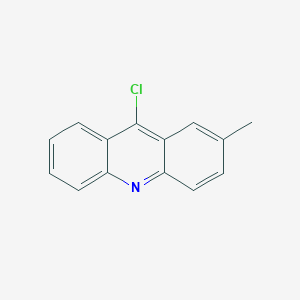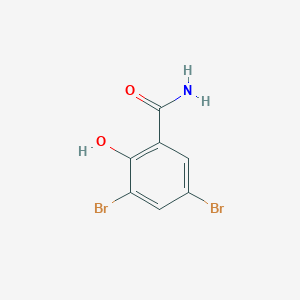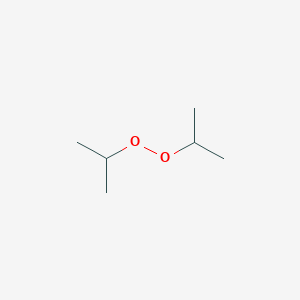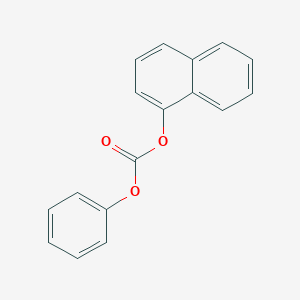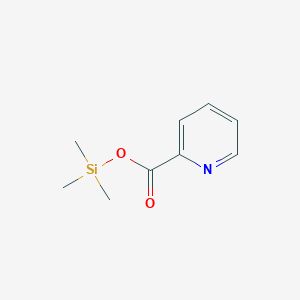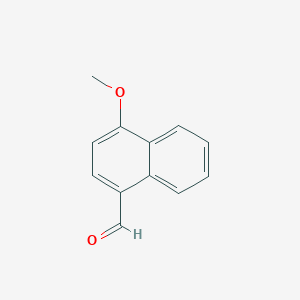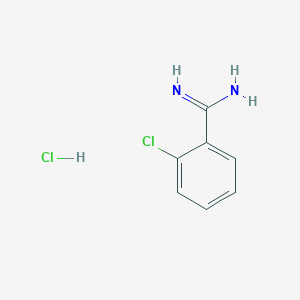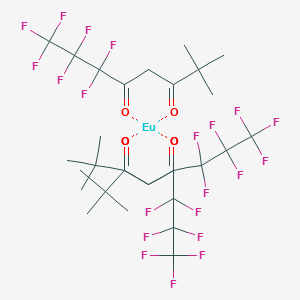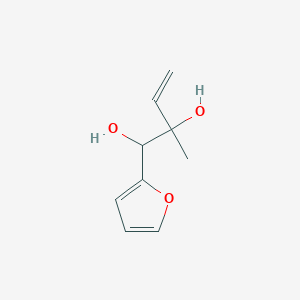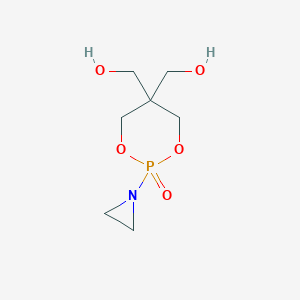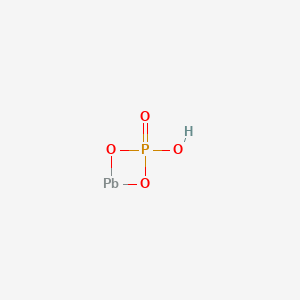
Streptozotocin tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptozotocin tetraacetate is a chemical compound that has been widely used in scientific research for its ability to induce diabetes in laboratory animals. This compound is synthesized through a complex process that involves the use of several reagents and solvents. The mechanism of action of streptozotocin tetraacetate involves the destruction of pancreatic beta cells, which are responsible for producing insulin.
Aplicaciones Científicas De Investigación
Streptozotocin tetraacetate has been used extensively in scientific research to induce diabetes in laboratory animals. This compound has been used to study the pathogenesis of diabetes, as well as to test the efficacy of various drugs and treatments for diabetes. Streptozotocin tetraacetate has also been used to study the effects of diabetes on various organs and tissues, including the liver, kidney, and heart.
Mecanismo De Acción
The mechanism of action of streptozotocin tetraacetate involves the destruction of pancreatic beta cells, which are responsible for producing insulin. This compound is taken up by beta cells via a glucose transporter and is then metabolized to produce a toxic compound that causes DNA damage and cell death. The destruction of beta cells leads to a decrease in insulin production, which results in hyperglycemia and the development of diabetes.
Efectos Bioquímicos Y Fisiológicos
Streptozotocin tetraacetate has several biochemical and physiological effects on laboratory animals. This compound causes a decrease in insulin production, which leads to hyperglycemia and the development of diabetes. Streptozotocin tetraacetate also causes oxidative stress and inflammation, which can lead to damage to various organs and tissues, including the liver, kidney, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Streptozotocin tetraacetate has several advantages for laboratory experiments. This compound is easy to synthesize and has a well-established mechanism of action. Streptozotocin tetraacetate also produces consistent and reproducible results when used to induce diabetes in laboratory animals. However, there are also several limitations to the use of streptozotocin tetraacetate. This compound can cause severe toxicity and mortality in laboratory animals, which can limit the number of animals that can be used in experiments. Streptozotocin tetraacetate also has a narrow therapeutic window, which can make it difficult to establish the optimal dose for inducing diabetes.
Direcciones Futuras
There are several future directions for the use of streptozotocin tetraacetate in scientific research. One area of research is the development of new treatments for diabetes that target the underlying mechanisms of streptozotocin tetraacetate-induced diabetes. Another area of research is the development of new animal models of diabetes that more closely mimic the pathophysiology of human diabetes. Finally, there is a need for further research into the long-term effects of streptozotocin tetraacetate-induced diabetes on various organs and tissues, as well as the potential for the development of complications such as neuropathy and retinopathy.
Métodos De Síntesis
The synthesis of streptozotocin tetraacetate involves several steps. The first step is the conversion of 1,1,3,3-tetraacetoxypropane to 1,1,3-triacetoxypropane using a catalytic amount of sulfuric acid. The second step involves the reaction of 1,1,3-triacetoxypropane with nitric acid to form 1,1-diacetoxy-3-nitropropane. The third step is the conversion of 1,1-diacetoxy-3-nitropropane to 1,1-diacetoxy-3-azapropane using hydrazine hydrate. The final step involves the reaction of 1,1-diacetoxy-3-azapropane with streptozotocin to form streptozotocin tetraacetate.
Propiedades
Número CAS |
18977-95-2 |
|---|---|
Nombre del producto |
Streptozotocin tetraacetate |
Fórmula molecular |
C16H23N3O11 |
Peso molecular |
433.37 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[[methyl(nitroso)carbamoyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H23N3O11/c1-7(20)26-6-11-13(27-8(2)21)14(28-9(3)22)12(15(30-11)29-10(4)23)17-16(24)19(5)18-25/h11-15H,6H2,1-5H3,(H,17,24)/t11-,12-,13-,14-,15?/m1/s1 |
Clave InChI |
RONDBEFCNSGQHT-AVBXVCIKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



